molecular formula C7H14N2 B1313940 3-Methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 51102-41-1

3-Methyl-3,8-diazabicyclo[3.2.1]octane

Cat. No. B1313940
CAS RN: 51102-41-1
M. Wt: 126.2 g/mol
InChI Key: OQMSHITZFTVBHN-UHFFFAOYSA-N
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Description

3-Methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H16Cl2N2 . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .


Synthesis Analysis

The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane and its derivatives has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane is characterized by a bicyclic scaffold with two nitrogen atoms and a methyl group attached to one of the bridgehead carbons . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H .


Physical And Chemical Properties Analysis

3-Methyl-3,8-diazabicyclo[3.2.1]octane is a solid at room temperature . It has a molecular weight of 199.12 . The compound is sealed in dry conditions and is soluble in water .

Scientific Research Applications

Synthesis of Tropane Alkaloids

Tropane alkaloids: are a class of naturally occurring organic compounds that have significant pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold is central to these compounds . The enantioselective synthesis of this scaffold using 3-Methyl-3,8-diazabicyclo[3.2.1]octane is crucial for creating these bioactive molecules with high stereochemical control. This application is vital for developing new medications and understanding biological pathways.

Stereoselective Organic Synthesis

The ability to control the stereochemistry in organic synthesis is essential for the production of specific enantiomers of a compound. 3-Methyl-3,8-diazabicyclo[3.2.1]octane plays a role in the stereoselective construction of complex molecules. This has broad implications for the synthesis of pharmaceuticals and other biologically active molecules where the stereochemistry can influence the efficacy of a drug .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research directed towards the preparation of the basic structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing new synthetic methodologies and exploring its potential applications in organic synthesis and polymerization .

properties

IUPAC Name

3-methyl-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMSHITZFTVBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495312
Record name 3-Methyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,8-diazabicyclo[3.2.1]octane

CAS RN

51102-41-1, 52407-92-8
Record name 3-Methyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3,8-diazabicyclo[3.2.1]octane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 8.2 g (0.038 mole) 8-benzyl-3-methyl-3,8-diazabicyclo [3.2.1]octane in 80 ml absolute ethanol containing 0.11 mole dry hydrogen chloride was hydrogenated in the presence of 1.5 g 10% palladium on charcoal at ambient temperature and pressure for 20 hours. The precipitated hydrochloride salt of the desired product was dissolved by addition of a little water, and, after filtration, the solvent was removed carefully in vacuo. The crystalline residue (6.9 g) was triturated with ethanol-diethyl ether containing dry hydrogen chloride to insure complete formation of the somewhat unstable dihydrochloride salt. Filtration gave 6.0 g (79%) of pure product, melting point 272°-280°C (dec.) with sublimation above 200°C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications were explored in the study to potentially enhance the anti-inflammatory activity of 3-Methyl-3,8-diazabicyclo[3.2.1]octane?

A1: The research primarily focused on synthesizing and investigating two key modifications of the 3-Methyl-3,8-diazabicyclo[3.2.1]octane structure []:

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